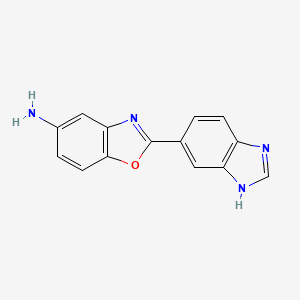

5-Amino-2-(1H-benzoimidazol-5-yl)benzoxazol

Übersicht

Beschreibung

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a heterocyclic compound that features both benzimidazole and benzoxazole moieties. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

The primary target of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural resemblance with naturally occurring nucleotides . This allows them to exhibit a wide variety of biological activities .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with biochemical pathways essential for the growth and survival of microorganisms .

Pharmacokinetics

Benzimidazole derivatives are known to exhibit a wide range of pharmacokinetic properties, which can be fine-tuned by adjusting the substituents on the benzimidazole ring .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The benzoxazole moiety can be introduced through a similar cyclization process involving o-aminophenol and carboxylic acids . Reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzoxazole rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride

- 2-Phenyl-1H-benzimidazole

- 1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl compounds

Uniqueness

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is unique due to its dual benzimidazole and benzoxazole moieties, which confer a combination of biological activities not commonly found in other similar compounds. This dual structure allows for a broader range of interactions with biological targets, enhancing its potential as a versatile therapeutic agent .

Biologische Aktivität

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, a compound with the CAS number 436086-85-0, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is C14H10N4O, with a molecular weight of 250.26 g/mol. The compound features a benzimidazole ring fused with a benzooxazole moiety, which is known to enhance its biological activity due to the structural diversity it offers.

1. Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Research indicates that derivatives of benzimidazole can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . A study highlighted that certain benzimidazole derivatives had minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has also been explored. Some compounds exhibited MIC values in the range of 25–62.5 µg/ml against fungal strains such as Candida albicans, outperforming traditional antifungal agents like ketoconazole .

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | Antibacterial | TBD |

| Benzimidazole Derivative A | Antifungal | 50 |

| Benzimidazole Derivative B | Antibacterial | 32 |

2. Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

- Cytotoxicity : A broad range of benzimidazole derivatives have been tested for cytotoxic effects against cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Some studies suggest that certain derivatives exhibit selective toxicity, being more harmful to cancer cells than to normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | TBD |

| A549 (Lung Cancer) | TBD | TBD |

| HepG2 (Liver Cancer) | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological effects.

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or reduce biological activity. For example, compounds with methoxy or dimethylamino groups often show improved antibacterial properties compared to those without such substitutions .

- Ring Modifications : Alterations in the benzimidazole or benzooxazole rings can also affect potency and selectivity against different pathogens or cancer cell lines.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Antimicrobial Efficacy : A series of studies evaluated various benzimidazole derivatives against pathogenic bacteria and fungi, reporting significant antibacterial activity against both Gram-positive and Gram-negative strains .

- Cytotoxic Studies : In vitro studies on cancer cell lines demonstrated that specific modifications in the benzimidazole framework led to enhanced cytotoxicity against multiple types of cancer cells, suggesting potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMZBQVYDRREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354831 | |

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-85-0 | |

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.